molecular formula C12H10N2O2 B13472625 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde CAS No. 944901-39-7

2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde

Cat. No.: B13472625
CAS No.: 944901-39-7
M. Wt: 214.22 g/mol
InChI Key: PFYZZKVZPKNRRX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds under mild conditions . This method is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group transformations. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: 2-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(4-Methoxyphenyl)pyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde
  • 2-(4-Methylphenyl)pyrimidine-4-carbaldehyde
  • 2-(4-Chlorophenyl)pyrimidine-4-carbaldehyde

Comparison: 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility and ability to form hydrogen bonds, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Conclusion

This compound is a compound of significant interest due to its versatile applications and unique chemical properties

Properties

CAS No.

944901-39-7

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C12H10N2O2/c1-16-11-4-2-9(3-5-11)12-13-7-6-10(8-15)14-12/h2-8H,1H3

InChI Key

PFYZZKVZPKNRRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=N2)C=O

Origin of Product

United States

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